Isonicotinato de octadecilo

Descripción general

Descripción

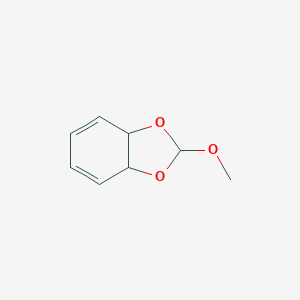

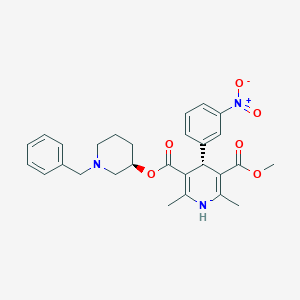

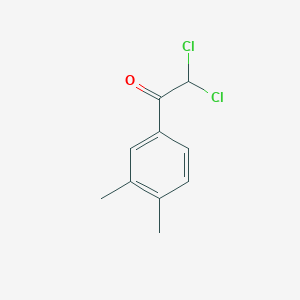

Octadecyl isonicotinate is an organic compound with the molecular formula C₂₄H₄₁NO₂. It is an ester derived from isonicotinic acid and octadecanol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Octadecyl isonicotinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of membrane dynamics and as a component in lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.

Mecanismo De Acción

Target of Action

Octadecyl isonicotinate, also known as Hydrogen Ionophore IV, primarily targets the cell membrane . It specifically increases the ion permeability of the cell membrane , allowing ions to pass in and out of cells .

Mode of Action

The compound interacts with its targets by increasing the ion permeability of the cell membrane . This interaction results in changes in the ion concentration within the cell, affecting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Octadecyl isonicotinate is the ion transport across the cell membrane . By increasing the ion permeability of the cell membrane, it influences the concentration of ions within the cell, which can have downstream effects on various cellular processes .

Pharmacokinetics

It’s known that the compound is lipophilic , suggesting that it may have good cell membrane permeability. This property could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability .

Result of Action

The primary result of Octadecyl isonicotinate’s action is the alteration of ion concentrations within the cell . This can affect various cellular processes, potentially leading to changes in cell function .

Action Environment

The action of Octadecyl isonicotinate can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionophore activity . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Octadecyl isonicotinate can be synthesized through the esterification of isonicotinic acid with octadecanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of octadecyl isonicotinate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Octadecyl isonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Isonicotinic acid derivatives.

Reduction: Octadecyl alcohol and isonicotinic alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Octadecyl nicotinate: Similar in structure but derived from nicotinic acid instead of isonicotinic acid.

Octadecyl palmitate: An ester of octadecanol and palmitic acid, used in cosmetics and personal care products.

Octadecyl stearate: An ester of octadecanol and stearic acid, also used in cosmetics.

Uniqueness

Octadecyl isonicotinate is unique due to its specific ester linkage with isonicotinic acid, which imparts distinct chemical and physical properties. Its ability to integrate into lipid bilayers and alter membrane dynamics sets it apart from other similar compounds .

Propiedades

IUPAC Name |

octadecyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDJNEIVBJLMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

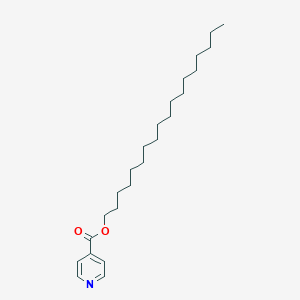

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333726 | |

| Record name | Octadecyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103225-02-1 | |

| Record name | Octadecyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Octadecyl Isonicotinate contribute to the selectivity of proton sensors?

A: Octadecyl Isonicotinate acts as a proton-selective ionophore within the sensing membrane of these sensors. [, , ] This means it preferentially binds to protons (H+) over other ions present in the sample. This selective binding is crucial for accurate pH measurements, especially in complex biological samples where various ions coexist.

Q2: What type of sensors utilize Octadecyl Isonicotinate and how do they work?

A: Octadecyl Isonicotinate is commonly employed in potentiometric sensors for pH measurement. [, ] These sensors measure the potential difference across a membrane containing the ionophore. When the sensor is immersed in a solution, the Octadecyl Isonicotinate within the membrane selectively binds to free protons. This binding event alters the charge distribution across the membrane, generating a measurable potential difference that correlates to the pH of the solution.

Q3: What are the advantages of using Octadecyl Isonicotinate in solid-state pH sensors?

A: Incorporating Octadecyl Isonicotinate into a solid-state sensor design, such as those with a PVC membrane, offers several benefits: [, ]

- Stability: The compound exhibits good compatibility with PVC and other membrane components, leading to sensors with a longer operational lifespan. [, ]

- Sensitivity: The selective binding of Octadecyl Isonicotinate to protons contributes to a Nernstian or near-Nernstian response, indicating high sensitivity to pH changes. []

- Miniaturization: Solid-state designs incorporating Octadecyl Isonicotinate allow for the creation of smaller, more portable sensors, beneficial for applications like in vivo monitoring. [, ]

Q4: Are there any challenges associated with using Octadecyl Isonicotinate in pH sensors?

A4: While advantageous, there are challenges to consider:

- Storage Conditions: Sensor response can be affected by storage conditions, and equilibration time might be needed, highlighting the importance of proper sensor storage and pre-measurement protocols. []

- Leaching: Potential leaching of Octadecyl Isonicotinate or other membrane components into the sample is a concern, necessitating studies to assess toxicity and ensure the integrity of both the sensor and the tested sample. []

Q5: What are the future directions for research on Octadecyl Isonicotinate in sensing applications?

A5: Continued research can explore:

- Improved Membrane Formulations: Investigating new membrane compositions to enhance sensor stability, reduce leaching, and potentially expand the applicable pH range, particularly for challenging environments like the stomach. []

- Novel Sensor Designs: Exploring the use of Octadecyl Isonicotinate in alternative sensor architectures, such as those based on microfluidics or electrochemical transistors, could lead to even more sensitive and miniaturized pH sensing platforms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)